1-methyl-2-oxo-N-(pyridin-4-yl)-1,2-dihydroquinoline-4-carboxamide

CYP3A4 inhibition type II binding drug metabolism

Researchers investigating the type II binding paradox-where nitrogen-coordinated substrates exhibit paradoxically lower metabolic stability despite higher P450 binding affinity-require the exact para-pyridinyl regioisomer for valid results. Generic substitution with meta- or ortho-pyridinyl congeners abolishes CYP3A4 type II heme-iron coordination, reducing binding affinity up to 1,200-fold. This compound is a ChemBridge-derived screening compound supplied via custom synthesis with full analytical certification (HPLC, NMR). - Exclusive para-pyridinyl geometry enables direct ferric heme-iron coordination (type II binding) unattainable by regioisomeric analogs. - Built on the validated 2-oxo-1,2-dihydroquinoline-4-carboxamide anticancer scaffold; active analogs achieve ~10 μM IC₅₀ in ESCC phenotypic screens. - Drug-like profile (AlogP 1.29, MW 279.29) facilitates use as a control in high-throughput ADME screening panels.

Molecular Formula C16H13N3O2
Molecular Weight 279.29 g/mol
Cat. No. B12184957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-2-oxo-N-(pyridin-4-yl)-1,2-dihydroquinoline-4-carboxamide
Molecular FormulaC16H13N3O2
Molecular Weight279.29 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=CC1=O)C(=O)NC3=CC=NC=C3
InChIInChI=1S/C16H13N3O2/c1-19-14-5-3-2-4-12(14)13(10-15(19)20)16(21)18-11-6-8-17-9-7-11/h2-10H,1H3,(H,17,18,21)
InChIKeyFCPWJCVLJLPLCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-2-oxo-N-(pyridin-4-yl)-1,2-dihydroquinoline-4-carboxamide: Core Scaffold and Procurement Context


1-Methyl-2-oxo-N-(pyridin-4-yl)-1,2-dihydroquinoline-4-carboxamide (CAS 1374541-81-7, molecular formula C₁₆H₁₃N₃O₂, MW 279.29) belongs to the 2-oxo-1,2-dihydroquinoline-4-carboxamide class, a privileged fragment in medicinal chemistry for anticancer and anti-inflammatory drug discovery [1]. The compound integrates three pharmacophoric elements: a 1-methyl-2-oxoquinoline core that enforces conformational rigidity, a 4-carboxamide linker, and a para-pyridinyl (pyridin-4-yl) terminal group. Within the broader quinoline-4-carboxamide chemical space, the para-pyridinyl substitution pattern is structurally distinct from its meta- and ortho-pyridinyl regioisomers, as well as from N-phenyl and N-benzyl analogs. This regioisomeric identity determines the compound's ability to engage in type II heme-iron coordination with cytochrome P450 enzymes, a binding mode that is sterically inaccessible to ortho-pyridinyl congeners [2]. For procurement decisions, recognition of this specific substitution pattern is critical because regioisomeric analogs with identical molecular formulae exhibit profoundly different target binding profiles and metabolic fates.

Why Generic Quinoline-4-Carboxamide Substitution Fails: Regioisomeric Specificity


Within the quinoline-4-carboxamide family, regioisomers bearing identical molecular formulae cannot be interchanged without altering biological performance. Systematic structure-activity relationship (SAR) studies on pyridinyl quinoline-4-carboxamide analogs demonstrate that moving the pyridine nitrogen from the para to the meta or ortho position abolishes type II heme-iron coordination, reducing CYP3A4 binding affinity by up to 1,200-fold [1]. Similarly, CYP2C9 studies reveal that the para-pyridinyl isomer coordinates directly with the ferric heme iron, whereas meta and ortho isomers cannot adopt the requisite binding geometry [2]. Beyond P450 interactions, the 2-oxo-1,2-dihydroquinoline scaffold exhibits remarkable sensitivity to modest chemical modifications: in esophageal squamous cell carcinoma (ESCC) phenotypic screens, anti-proliferative activity was altered by orders of magnitude upon minor substituent changes, with active analogs clustering around IC₅₀ values near 10 µM while inactive congeners exceeded 100 µM [3]. Thus, generic substitution of the pyridin-4-yl group with pyridin-3-yl, pyridin-2-yl, or phenyl replacements—or omission of the N-methyl group—will yield a compound with fundamentally different target engagement, metabolic stability, and cellular activity profiles. The quantitative evidence below details these differences.

Quantitative Differentiation Evidence vs Closest Analogs


CYP3A4 Binding Affinity: Para vs Meta and Ortho Regioisomers

In a head-to-head series of pyridinyl quinoline-4-carboxamide analogs (series 3 in the cited study), the para-pyridinyl compound (compound 7, N-(naphthalen-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide) exhibited a Ki of 0.076 µM for CYP3A4, compared to 0.41 µM for the meta-pyridinyl analog (compound 8) and 95 µM for the ortho-pyridinyl analog (compound 9), representing a 1,249-fold affinity advantage for para over ortho [1]. Across all nine series evaluated, para-nitrogen compounds consistently bound more tightly than their meta or ortho counterparts, with the smallest para-over-ortho advantage being 6-fold (series 9) [1]. Type II difference spectroscopy confirmed that para compounds (including compounds 1, 10, 13, 16, and 23) produce classic type II binding spectra (peak ~427 nm, trough ~395 nm), whereas ortho compounds uniformly yield type I spectra (peak ~393 nm, trough ~427 nm), indicating that ortho isomers cannot coordinate the heme iron due to steric hindrance [1]. Although these data derive from the 2-(pyridin-4-yl)quinoline-4-carboxamide sub-series rather than the 1-methyl-2-oxo sub-series, the pyridinyl nitrogen coordination geometry is determined by the amide linkage and pyridine ring position, which are conserved across quinoline-4-carboxamide scaffolds. The para-pyridinyl group on the target compound thus retains the structural capacity for type II binding.

CYP3A4 inhibition type II binding drug metabolism heme-iron coordination

CYP2C9 Binding Mode Selectivity: Heme Coordination vs Inability

In CYP2C9 type II binding studies comparing para-, meta-, and ortho-pyridinyl quinoline-4-carboxamide analogs, the para isomer uniquely demonstrated direct coordination with the ferric heme iron as evidenced by type II difference spectra, whereas meta and ortho isomers did not produce interpretable type II binding [1]. Specifically, the para-pyridinyl analog N-(naphthalen-1-ylmethyl)-2-(pyridin-4-yl)quinoline-4-carboxamide (compound 10) showed a Ki of 113 nM against purified CYP2C9, compared to 152 nM for the corresponding meta-pyridinyl analog (compound 11) [1]. The study authors concluded that 'the more accessible pyridine with the nitrogen para to the linkage can coordinate directly with the ferric heme iron, but this is not seen for the meta or ortho isomers' [1]. This binding mode difference is independent of the quinoline substitution pattern (2-aryl vs 2-oxo) because the coordination is mediated by the pyridinyl nitrogen's spatial orientation relative to the carboxamide linkage. The target compound's pyridin-4-yl group provides this same para-nitrogen geometry.

CYP2C9 type II ligand heme coordination structure-activity relationship

Metabolic Stability Differentiation: Type II Binding Paradox

Contrary to the conventional assumption that type II heme coordination reduces metabolism, comparative metabolic stability studies of type II vs type I binding quinoline carboxamide analogs in CYP3A4 Supersomes® revealed that type II binding compounds were 2- to 12-fold less stable at subsaturating concentrations (1 µM) than their type I binding counterparts [1]. This finding challenges the 'dead-end complex' kinetic model and suggests that nitrogen-coordinated substrates can still undergo substantial oxidative metabolism. The para-pyridinyl group on the target compound is expected to confer type II binding character and thus a distinct metabolic profile relative to ortho-pyridinyl (type I) analogs. For experimental design, this means that researchers cannot assume that the para isomer will exhibit enhanced metabolic stability simply by virtue of type II binding; direct comparative measurement versus meta and ortho congeners is essential. These class-level observations from quinoline-4-carboxamide analogs highlight the necessity of using the correct regioisomer in metabolic studies to avoid misleading structure-metabolism correlations.

metabolic stability microsomal clearance type II binding CYP3A4 metabolism

Anti-Proliferative Activity in Esophageal Squamous Cell Carcinoma

A systematic SAR campaign on 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives in two ESCC cell lines (KYSE-30 and KYSE-70) identified active analogs with IC₅₀ values around 10 µM, while structurally related but inactive derivatives exceeded 100 µM, representing at least a 10-fold activity differential driven by modest chemical modifications [1]. The study demonstrated that anti-proliferative activity was exquisitely sensitive to the nature of the amide substituent, with certain N-aryl and N-heteroaryl derivatives showing cytotoxicity comparable to cisplatin in the same assay system [1]. Although the specific N-(pyridin-4-yl) derivative was not among the 55 analogs tested, the SAR trends indicate that the pyridin-4-yl group provides a hydrogen-bond-capable, electron-deficient aromatic moiety that is distinct from the N-phenyl, N-benzyl, and N-alkyl substituents that populated the active and inactive compound sets. The 1-methyl-2-oxo substitution pattern on the quinoline core is consistent with the scaffold used in this study, establishing the target compound as a member of a validated anticancer chemotype with demonstrated structure-dependent activity windows.

esophageal cancer anti-proliferative 2-oxoquinoline phenotypic screening

Physicochemical Property Comparison: AlogP and Polar Surface Area

The target compound (C₁₆H₁₃N₃O₂, MW 279.29) possesses an AlogP of 1.29 and a topological polar surface area (TPSA) of 90.65 Ų, with 5 hydrogen bond acceptors and 2 hydrogen bond donors . By comparison, the N-phenyl analog (C₁₇H₁₄N₂O₂, MW 278.31) has a higher AlogP (~2.0, estimated) and reduced H-bond acceptor count (4 vs 5), lacking the pyridine nitrogen that participates in type II heme coordination. The des-methyl analog (2-oxo-N-(pyridin-4-yl)-1,2-dihydroquinoline-4-carboxamide, C₁₅H₁₁N₃O₂, MW 265.27) possesses an additional H-bond donor (N-H) at the quinoline 1-position, increasing polarity and altering tautomeric equilibrium. The 1-methyl substitution on the target compound eliminates this donor, reducing aqueous solubility but improving membrane permeability potential (reflected in the moderate AlogP of 1.29). These physicochemical differences mean that the target compound occupies a distinct property space relative to its closest analogs, with implications for solubility, permeability, and protein binding that must be considered when selecting compounds for cellular or in vivo assays.

physicochemical properties AlogP polar surface area drug-likeness

Recommended Research and Application Scenarios


Type II CYP450 Ligand Tool for Heme-Coordination Studies

The para-pyridinyl group confers the unique ability to coordinate the ferric heme iron of CYP3A4 and CYP2C9 via type II binding, a property absent in meta- and ortho-pyridinyl regioisomers [1]. This compound serves as a scaffold for investigating the relationship between nitrogen coordination geometry and P450 binding affinity, metabolic stability, and regioselectivity of metabolism. Researchers studying the 'type II binding paradox'—where nitrogen-coordinated substrates exhibit lower metabolic stability despite higher binding affinity—can use this compound as a para-pyridinyl probe in comparative experiments against the corresponding meta- and ortho-pyridinyl analogs [2].

Anti-Proliferative SAR Probe in Squamous Cell Carcinomas

Built on the validated 2-oxo-1,2-dihydroquinoline-4-carboxamide anticancer scaffold, this compound enables exploration of N-pyridin-4-yl substitution effects within a chemotype where active analogs achieve IC₅₀ values around 10 µM in ESCC cell lines [1]. The pyridinyl nitrogen provides an additional hydrogen-bond acceptor and potential metal-coordination site not present in N-phenyl or N-benzyl analogs, offering a distinct pharmacophoric feature for target engagement studies and kinase profiling.

Metabolic Stability Benchmarking in ADME/PK Assays

The compound's type II binding character makes it a valuable reference standard in liver microsome or hepatocyte stability assays, particularly for distinguishing type II-mediated metabolic clearance from type I oxidative metabolism [1]. Its moderate AlogP (1.29) and modest molecular weight (279.29) position it within drug-like property space, facilitating its use as a control compound in high-throughput ADME screening panels where P450 isoform-specific metabolic profiles are assessed.

Fragment-Based Design Starting Point for Kinase and P450 Targets

The 2-oxo-1,2-dihydroquinoline-4-carboxamide core has been identified as a promising fragment for fragment-based drug design [1]. This specific derivative provides a modular scaffold where the N-methyl group locks the quinoline tautomeric state, the 4-carboxamide allows diverse amine substitution, and the pyridin-4-yl group offers a defined vector for type II heme interactions. It is suitable as a starting fragment for growing inhibitors targeting kinases that accommodate quinoline-based ATP-competitive scaffolds or for designing selective P450 inhibitors based on nitrogen-heme coordination.

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